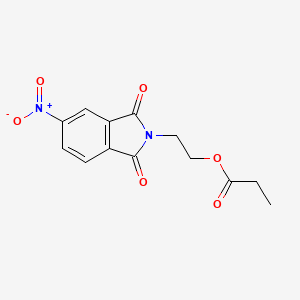![molecular formula C15H21N3O2 B5793358 1-methyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]-1,4-diazepane](/img/structure/B5793358.png)
1-methyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes. This compound features a diazepane ring substituted with a methyl group and a (2-nitrophenyl)prop-2-enyl group. The presence of the nitrophenyl group imparts unique chemical properties to the compound, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]-1,4-diazepane typically involves the reaction of 1-methyl-1,4-diazepane with an appropriate (2-nitrophenyl)prop-2-enyl halide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, at elevated temperatures to facilitate the formation of the desired product. The reaction conditions may vary depending on the specific reagents and catalysts used.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-methyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where the methyl or nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted diazepane derivatives.
科学的研究の応用
1-methyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]-1,4-diazepane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-methyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
1-methyl-1,4-diazepane: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
4-[(E)-3-(2-nitrophenyl)prop-2-enyl]-1,4-diazepane: Similar structure but lacks the methyl group, leading to variations in reactivity and activity.
1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enyl]-1,4-diazepane: Similar structure but with a different position of the nitro group, affecting its chemical behavior.
Uniqueness
1-methyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]-1,4-diazepane is unique due to the specific combination of the methyl and (2-nitrophenyl)prop-2-enyl groups on the diazepane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
IUPAC Name |
1-methyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-16-9-5-11-17(13-12-16)10-4-7-14-6-2-3-8-15(14)18(19)20/h2-4,6-8H,5,9-13H2,1H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTUBUJHTGVGJR-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN(CC1)C/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5793289.png)
![2-(4-METHYLPHENOXY)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5793290.png)
![2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5793294.png)
![2-[(4-iodo-2-methylphenyl)amino]-N'-(4-pyridinylmethylene)butanohydrazide](/img/structure/B5793301.png)
![1-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5793310.png)
![N-(4-chloro-2-methylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5793314.png)

![Ethyl 1-[(3-hydroxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B5793330.png)

![4-methyl-N-[6-[(4-methylphenyl)sulfonylamino]pyridin-2-yl]benzenesulfonamide](/img/structure/B5793344.png)


![2-Benzylsulfinyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5793381.png)

